An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Plumbate (Ca₂PbO₄)
An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Plumbate (Ca₂PbO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of calcium plumbate (Ca₂PbO₄), an inorganic compound with applications as an anti-corrosive pigment. The information presented herein is synthesized from crystallographic databases and research literature, offering a detailed analysis for professionals in materials science and related fields. While calcium plumbate is not directly used in drug development, understanding its crystal chemistry can be valuable for toxicological assessments and in the broader context of inorganic materials characterization.
Crystal Structure and Crystallographic Data
Calcium plumbate (Ca₂PbO₄) crystallizes in the orthorhombic system, belonging to the Sr₂PbO₄ structure type. The lead (Pb⁴⁺) cations are octahedrally coordinated by six oxygen atoms, forming edge-sharing PbO₆ octahedra. The calcium (Ca²⁺) cations are situated in a seven-fold coordination environment.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for calcium plumbate. The primary data is based on the experimental single-crystal X-ray diffraction study by Plötz and Müller-Buschbaum (1981), with supplementary data from computational models provided by the Materials Project.
Table 1: Crystal System and Lattice Parameters
| Parameter | Value (Plötz & Müller-Buschbaum, 1981) | Value (Materials Project) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbam (No. 55) | Pbam (No. 55) |
| a (Å) | 5.832 | 5.901 |
| b (Å) | 9.766 | 9.908 |
| c (Å) | 3.375 | 3.427 |
| α, β, γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 192.26 | 200.16 |
| Formula Units (Z) | 2 | 2 |
Note: Discrepancies in lattice parameters between the experimental and computational data may arise from differences in temperature, pressure, or the theoretical model used for calculation.
Table 2: Atomic Coordinates
Table 3: Selected Bond Lengths
| Bond | Bond Length (Å) | Coordination |
| Pb - O | 2.13 (x2), 2.25 (x4) | Octahedral (PbO₆) |
| Ca - O | 2.35 - 2.81 (range) | 7-coordinate |
Table 4: Selected Bond Angles
Specific bond angle data is not available without the atomic coordinates from the original structural determination. However, the PbO₆ octahedra would be expected to have O-Pb-O angles close to 90° and 180°.
Experimental Protocols
The determination of the crystal structure of calcium plumbate involves synthesis of the material followed by characterization using X-ray diffraction.
Synthesis of Calcium Plumbate
2.1.1. Solid-State Reaction
A common method for synthesizing polycrystalline calcium plumbate is through a high-temperature solid-state reaction.[1]
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Reactants: Stoichiometric amounts of calcium oxide (CaO) or calcium nitrate (Ca(NO₃)₂) and lead(II) oxide (PbO) or lead nitrate (Pb(NO₃)₂).
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Procedure:
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The reactants are intimately mixed by grinding in an agate mortar to ensure homogeneity.
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The mixed powder is pressed into pellets and placed in a corundum crucible.
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The crucible is heated in a muffle furnace to a temperature range of 600-800 °C for 24 hours.
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After cooling, the product is ground to a fine powder.
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2.1.2. Flux Growth for Single Crystals
The original structural analysis was performed on single crystals, which are typically grown from a flux. This method allows for the formation of high-quality crystals suitable for single-crystal X-ray diffraction. While the specific flux used by Plötz and Müller-Buschbaum is not detailed here, a general procedure is as follows:
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Materials: Calcium plumbate precursors (e.g., CaO and PbO₂) and a suitable flux (e.g., a low-melting-point salt or oxide mixture).
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Procedure:
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The precursors and flux are mixed in a crucible (often platinum).
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The mixture is heated to a temperature above the melting point of the flux to dissolve the precursors.
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The temperature is then slowly cooled over an extended period, allowing single crystals of Ca₂PbO₄ to nucleate and grow.
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The crystals are then mechanically separated from the solidified flux.
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X-ray Diffraction Analysis
2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most accurate determination of the crystal structure.
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Instrument: A four-circle single-crystal X-ray diffractometer.
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X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
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Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer collects the intensities and positions of the diffracted X-ray beams as the crystal is rotated.
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Structure Solution and Refinement: The collected data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions. The structural model is then refined to achieve the best fit with the experimental data.
2.2.2. Powder X-ray Diffraction (PXRD) and Rietveld Refinement
For polycrystalline samples, PXRD is used to identify the crystalline phases and refine the crystal structure using the Rietveld method.
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Instrument: A powder X-ray diffractometer.
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Sample Preparation: The synthesized Ca₂PbO₄ powder is finely ground and packed into a sample holder.
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Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ).
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Rietveld Refinement: The experimental powder diffraction pattern is fitted with a calculated profile based on a known crystal structure model. The refinement process optimizes various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.
Visualizations
Crystal Structure of Calcium Plumbate
The following diagram illustrates the coordination environment within the calcium plumbate crystal structure.
Caption: Coordination environments of Pb⁴⁺ and Ca²⁺ in Ca₂PbO₄.
Experimental Workflow for Crystal Structure Analysis
The logical flow from material synthesis to structural determination is depicted below.
Caption: Experimental workflow for Ca₂PbO₄ analysis.
